2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
This compound, with the chemical formula C19H21N5O4S , belongs to the class of acetamides . It features a triazole ring, a sulfanyl group, and aromatic substituents. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
- Condensation Reaction :
- The compound can be synthesized through a condensation reaction between 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-methoxyphenylacetyl chloride .
- The reaction typically occurs in an organic solvent (e.g., dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.
- The product is then isolated and purified.
- Industrial Production :
- Industrial-scale production methods may involve variations of the above synthetic route.
- Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Reactions::
- Oxidation : The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
- Reduction : Reduction reactions can yield different derivatives.
- Substitution : Substitution reactions at the triazole ring or aromatic substituents are possible.
- Oxidation : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
- Reduction : Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
- Oxidation: Oxidized derivatives with modified functional groups.
- Reduction: Reduced forms with altered properties.
- Substitution: Substituted compounds with different substituents.
Scientific Research Applications
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
- Medicine : Studied for pharmacological effects (e.g., antimicrobial, anticancer).
- Industry : May find applications in materials science or as intermediates in drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) through non-covalent interactions.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Unique Features : Highlight its distinct properties compared to other acetamides.
- Similar Compounds : Explore related compounds, such as N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide , and N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[[5-(3,5-dimethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-5-25-20(15-10-17(27-3)12-18(11-15)28-4)23-24-21(25)29-13-19(26)22-16-8-6-14(2)7-9-16/h6-12H,5,13H2,1-4H3,(H,22,26) |
InChI Key |
PYEJDMCRCNXAPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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